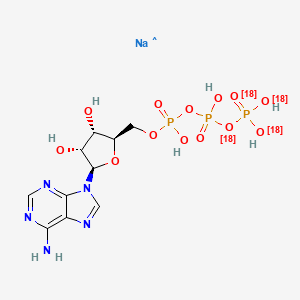

ATP-18O4 (disodium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

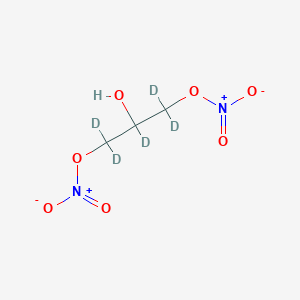

ATP-18O4 (disodium salt) is a labeled form of adenosine 5’-triphosphate disodium salt, where the oxygen atoms in the phosphate groups are replaced with the stable isotope oxygen-18. Adenosine 5’-triphosphate disodium salt is a crucial molecule in cellular energy storage and metabolism, providing the necessary energy to drive metabolic processes and serving as a coenzyme in various cellular reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ATP-18O4 (disodium salt) involves the incorporation of oxygen-18 into the phosphate groups of adenosine 5’-triphosphate disodium salt. This can be achieved through isotopic exchange reactions using oxygen-18 enriched water or other oxygen-18 containing reagents under controlled conditions .

Industrial Production Methods

Industrial production of ATP-18O4 (disodium salt) typically involves large-scale isotopic labeling techniques. These methods ensure the efficient incorporation of oxygen-18 into the adenosine 5’-triphosphate disodium salt molecule, followed by purification processes to obtain the final product with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

ATP-18O4 (disodium salt) undergoes various chemical reactions similar to those of adenosine 5’-triphosphate disodium salt. These include:

Hydrolysis: The hydrolysis of ATP-18O4 (disodium salt) results in the formation of adenosine diphosphate and inorganic phosphate, releasing energy.

Phosphorylation: ATP-18O4 (disodium salt) can transfer its phosphate groups to other molecules, a process essential in cellular signaling and metabolism.

Common Reagents and Conditions

Common reagents used in reactions involving ATP-18O4 (disodium salt) include enzymes such as ATPases and kinases, which facilitate the hydrolysis and phosphorylation reactions. These reactions typically occur under physiological conditions, such as neutral pH and body temperature .

Major Products Formed

The major products formed from the hydrolysis of ATP-18O4 (disodium salt) are adenosine diphosphate and inorganic phosphate. In phosphorylation reactions, the products depend on the specific substrate being phosphorylated .

Scientific Research Applications

ATP-18O4 (disodium salt) has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in studies involving phosphate metabolism and energy transfer.

Biology: Employed in research on cellular energy dynamics, signaling pathways, and enzyme kinetics.

Medicine: Utilized in studies related to metabolic disorders, mitochondrial function, and drug development.

Industry: Applied in the development of diagnostic assays and biotechnological processes.

Mechanism of Action

ATP-18O4 (disodium salt) exerts its effects by participating in energy transfer and metabolic processes within cells. It stores and transports chemical energy, which is released upon hydrolysis to adenosine diphosphate and inorganic phosphate. This energy is used to drive various cellular functions, including muscle contraction, nerve impulse propagation, and biosynthesis . The molecular targets of ATP-18O4 (disodium salt) include enzymes such as ATPases and kinases, which facilitate its hydrolysis and phosphorylation reactions .

Comparison with Similar Compounds

Similar Compounds

Adenosine 5’-triphosphate disodium salt: The unlabeled form of ATP-18O4 (disodium salt), widely used in biochemical research and cellular metabolism studies.

Adenosine diphosphate: A product of ATP hydrolysis, involved in energy transfer and cellular signaling.

Adenosine monophosphate: Another product of ATP hydrolysis, playing a role in cellular energy balance and nucleotide synthesis.

Uniqueness

The uniqueness of ATP-18O4 (disodium salt) lies in its isotopic labeling with oxygen-18, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research areas requiring detailed analysis of phosphate metabolism and energy transfer .

Properties

Molecular Formula |

C10H16N5NaO13P3 |

|---|---|

Molecular Weight |

538.17 g/mol |

InChI |

InChI=1S/C10H16N5O13P3.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1/i18+2,19+2,20+2,27+2; |

InChI Key |

TYCGNZLSLVRAAR-JVZZOKSRSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[18O]P(=[18O])([18OH])[18OH])O)O)N.[Na] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid](/img/structure/B12387522.png)

![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)

![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)